Cas no 65445-51-4 (1-Oxaspiro[2.7]decane-2-carbonitrile)
1-Oxaspiro[2.7]decane-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-Oxaspiro[2.7]decane-2-carbonitrile
- LogP
- EN300-698875
- SCHEMBL19328589
- 65445-51-4
-
- Inchi: 1S/C10H15NO/c11-8-9-10(12-9)6-4-2-1-3-5-7-10/h9H,1-7H2
- InChI Key: GLRNJOWNSCZYRH-UHFFFAOYSA-N
- SMILES: O1C(C#N)C21CCCCCCC2
Computed Properties
- Exact Mass: 165.11545
- Monoisotopic Mass: 165.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 36.3Ų
Experimental Properties
- PSA: 36.32
1-Oxaspiro[2.7]decane-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-698875-0.05g |
1-oxaspiro[2.7]decane-2-carbonitrile |
65445-51-4 | 0.05g |
$683.0 | 2023-03-10 | ||
| Enamine | EN300-698875-0.1g |
1-oxaspiro[2.7]decane-2-carbonitrile |
65445-51-4 | 0.1g |
$715.0 | 2023-03-10 | ||
| Enamine | EN300-698875-0.25g |
1-oxaspiro[2.7]decane-2-carbonitrile |
65445-51-4 | 0.25g |
$748.0 | 2023-03-10 | ||
| Enamine | EN300-698875-0.5g |
1-oxaspiro[2.7]decane-2-carbonitrile |
65445-51-4 | 0.5g |
$781.0 | 2023-03-10 | ||
| Enamine | EN300-698875-1.0g |
1-oxaspiro[2.7]decane-2-carbonitrile |
65445-51-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-698875-2.5g |
1-oxaspiro[2.7]decane-2-carbonitrile |
65445-51-4 | 2.5g |
$1594.0 | 2023-03-10 | ||
| Enamine | EN300-698875-5.0g |
1-oxaspiro[2.7]decane-2-carbonitrile |
65445-51-4 | 5.0g |
$2360.0 | 2023-03-10 | ||
| Enamine | EN300-698875-10.0g |
1-oxaspiro[2.7]decane-2-carbonitrile |
65445-51-4 | 10.0g |
$3500.0 | 2023-03-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2038821-1g |
1-Oxaspiro[2.7]decane-2-carbonitrile |
65445-51-4 | 1g |
¥5575.00 | 2024-05-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2038821-5g |
1-Oxaspiro[2.7]decane-2-carbonitrile |
65445-51-4 | 5g |
¥14637.00 | 2024-05-05 |
1-Oxaspiro[2.7]decane-2-carbonitrile Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
Additional information on 1-Oxaspiro[2.7]decane-2-carbonitrile
Introduction to 1-Oxaspiro[2.7]decane-2-carbonitrile (CAS No. 65445-51-4)
1-Oxaspiro[2.7]decane-2-carbonitrile (CAS No. 65445-51-4) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the class of spirocyclic compounds, which are characterized by their distinctive three-dimensional structure and potential for diverse biological activities.
The chemical structure of 1-Oxaspiro[2.7]decane-2-carbonitrile features a spirocyclic framework with an oxygen atom and a cyano group, making it an intriguing candidate for various applications. The spirocyclic structure provides a rigid and well-defined conformation, which can enhance the compound's stability and bioavailability. The presence of the cyano group adds reactivity and can be easily modified through various chemical transformations, making it a valuable intermediate in synthetic routes.
Recent research has highlighted the potential of 1-Oxaspiro[2.7]decane-2-carbonitrile in several areas of medicinal chemistry. One notable application is in the development of novel therapeutic agents for neurodegenerative diseases. Studies have shown that compounds with similar spirocyclic structures exhibit neuroprotective properties by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-Oxaspiro[2.7]decane-2-carbonitrile could effectively inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
In addition to its potential in neurodegenerative diseases, 1-Oxaspiro[2.7]decane-2-carbonitrile has also shown promise in cancer research. The rigid spirocyclic framework and the presence of the cyano group make it an attractive scaffold for designing anticancer agents. Research published in the European Journal of Medicinal Chemistry reported that certain derivatives of 1-Oxaspiro[2.7]decane-2-carbonitrile exhibited potent cytotoxic activity against various cancer cell lines, including breast cancer and lung cancer cells. These findings suggest that further exploration of this compound could lead to the development of new therapeutic strategies for cancer treatment.
The synthetic accessibility of 1-Oxaspiro[2.7]decane-2-carbonitrile is another factor contributing to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to access this compound, allowing for the preparation of a wide range of derivatives with varying functional groups. This flexibility in synthesis enables researchers to fine-tune the properties of the compound to meet specific therapeutic needs.
Beyond its medicinal applications, 1-Oxaspiro[2.7]decane-2-carbonitrile has also found use in materials science and chemical catalysis. The unique electronic properties and structural rigidity of this compound make it suitable for applications such as organic electronics and catalytic systems. For example, a study published in Advanced Materials demonstrated that derivatives of 1-Oxaspiro[2.7]decane-2-carbonitrile could be used as efficient catalysts in asymmetric synthesis reactions, providing high enantioselectivity and yield.
In conclusion, 1-Oxaspiro[2.7]decane-2-carbonitrile (CAS No. 65445-51-4) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and versatile reactivity make it an attractive candidate for further research and development in medicinal chemistry, materials science, and catalysis. As ongoing studies continue to uncover new applications and properties, this compound is poised to play a crucial role in advancing our understanding and capabilities in these fields.
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